Tert-butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
CAS No.:
Cat. No.: VC13565766
Molecular Formula: C13H20F2N2O3
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20F2N2O3 |
|---|---|
| Molecular Weight | 290.31 g/mol |
| IUPAC Name | tert-butyl 6,6-difluoro-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate |
| Standard InChI | InChI=1S/C13H20F2N2O3/c1-11(2,3)20-10(19)17-7-5-13(14,15)12(8-17)4-6-16-9(12)18/h4-8H2,1-3H3,(H,16,18) |
| Standard InChI Key | IKYXQVQWXFYEGT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2=O)(F)F |
Introduction
Chemical Structure and Nomenclature
The compound features a spiro[4.5]decane core, where a four-membered ring (piperidine) and a five-membered ring (pyrrolidone) share a single carbon atom (Figure 1) . Key functional groups include:
-
10,10-Difluoro substituents: Positioned on the shared spiro carbon, enhancing electronegativity and metabolic stability .
-
1-Oxo group: A ketone moiety on the pyrrolidone ring, contributing to hydrogen-bonding interactions .
-
7-Carboxylate: A tert-butyl ester protecting group, improving solubility and facilitating synthetic manipulations.
Table 1: Molecular Properties
Synthesis and Preparation
The synthesis typically involves multi-step protocols starting from spirocyclic precursors. A representative route (Figure 2) includes:
-
Spirocyclization: Formation of the 2,7-diazaspiro[4.5]decan-1-one core via intramolecular cyclization .
-
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) .
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl carboxylate group .
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Fluorination | DAST, CH₂Cl₂, 0°C to RT | 65–75% | |
| Boc Protection | Boc₂O, TEA, CH₂Cl₂, RT | >90% |
Physicochemical Properties
The compound exhibits distinct properties influenced by its fluorine and spirocyclic architecture:
-
Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the tert-butyl group .
-
Stability: Stable under inert storage (-20°C, desiccated) but sensitive to strong acids/bases .
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a key intermediate in synthesizing bioactive molecules:
-
Antiviral Agents: Analogous spirocyclic structures are used in HIV protease inhibitors .
-
Kinase Inhibitors: The difluoro motif enhances binding to ATP pockets in kinase targets .
Fluorine’s Role
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume